An In-depth Technical Guide to the Isomers of 9-Octadecene
An In-depth Technical Guide to the Isomers of 9-Octadecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of 9-octadecene, a long-chain alkene with the chemical formula C18H36.[1] Understanding the distinct properties and behaviors of these isomers is crucial for various applications, including their use as solvents in nanoparticle synthesis, as precursors in polymer production, and as components in lubricants and surfactants.[1][2]
Introduction to Isomerism in 9-Octadecene
Isomers are molecules that share the same molecular formula but have a different arrangement of atoms in space. For 9-octadecene, two primary types of isomerism are of significant interest: geometric and structural isomerism. The presence of a carbon-carbon double bond restricts free rotation, giving rise to distinct geometric isomers.[3]
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Geometric Isomers (Stereoisomers): Due to the double bond at the ninth carbon position, 9-octadecene exists as two geometric isomers: cis-9-octadecene and trans-9-octadecene.[4][5] These isomers differ in the spatial orientation of the alkyl chains attached to the double-bonded carbons.[6]
-
cis-9-Octadecene ((Z)-9-Octadecene): In this configuration, the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a "bent" molecular shape.[7]
-
trans-9-Octadecene ((E)-9-Octadecene): Here, the hydrogen atoms are on opposite sides of the double bond, leading to a more linear and extended molecular structure.[4]
-
-
Structural Isomers (Constitutional Isomers): In addition to geometric isomers, octadecene has numerous structural isomers. These isomers differ in the position of the double bond along the 18-carbon chain (e.g., 1-octadecene, 2-octadecene, etc.) or in the branching of the carbon skeleton. While this guide focuses on 9-octadecene, it is important to acknowledge the existence of these other structural forms.[1]
// Nodes octadecene [label="Octadecene (C18H36)", fillcolor="#F1F3F4", fontcolor="#202124"]; structural_isomers [label="Structural Isomers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nine_octadecene [label="9-Octadecene", fillcolor="#FBBC05", fontcolor="#202124"]; other_positional_isomers [label="Other Positional Isomers\n(e.g., 1-Octadecene, 2-Octadecene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; geometric_isomers [label="Geometric Isomers", fillcolor="#34A853", fontcolor="#FFFFFF"]; cis_isomer [label="cis-9-Octadecene\n((Z)-9-Octadecene)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_isomer [label="trans-9-Octadecene\n((E)-9-Octadecene)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges octadecene -> structural_isomers [label="differ in\natom connectivity"]; structural_isomers -> nine_octadecene; structural_isomers -> other_positional_isomers; nine_octadecene -> geometric_isomers [label="exhibits"]; geometric_isomers -> cis_isomer [label="are"]; geometric_isomers -> trans_isomer [label="are"]; } caption: "Isomeric relationships of 9-octadecene."
Quantitative Data Presentation
The physical and chemical properties of cis- and trans-9-octadecene differ significantly due to their distinct molecular geometries. These differences are summarized in the table below.
| Property | cis-9-Octadecene | trans-9-Octadecene |
| Synonyms | (Z)-9-Octadecene | (E)-9-Octadecene, trans-octadec-9-ene |
| CAS Number | 1779-13-1[8] | 7206-25-9[4] |
| Molecular Formula | C18H36[8] | C18H36[4] |
| Molecular Weight | 252.48 g/mol [9] | 252.48 g/mol [10] |
| Melting Point | 287.54 K[9] | 9 °C (282.15 K)[2] |
| Boiling Point | 322.2 °C (595.35 K)[8] | 310 °C (583.15 K)[2] |
| Density | 0.79 g/cm³[8] | ~0.79 g/cm³[2] |
Experimental Protocols
The distinct properties of 9-octadecene isomers allow for their separation and characterization using various analytical techniques. Furthermore, the conversion between cis and trans isomers is a common experimental procedure.
This protocol describes a general method for the acid-catalyzed isomerization of cis-9-octadecene to trans-9-octadecene. This process is analogous to the isomerization of maleic acid to fumaric acid.[11]
Materials:
-
cis-9-octadecene
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solvent for extraction (e.g., diethyl ether)
Procedure:
-
Place a known quantity of cis-9-octadecene into a round-bottom flask.
-
Add a suitable solvent if the reaction is to be performed in solution.
-
Add a catalytic amount of concentrated HCl to the flask.[11]
-
Attach a reflux condenser and heat the mixture to reflux for a specified period. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the acid catalyst.
-
Extract the organic layer with a suitable solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the product, which will be a mixture of cis- and trans-9-octadecene, with the more stable trans isomer being the major component.
Alternative Isomerization Methods:
-
Photochemical Isomerization: Exposure to UV light can induce isomerization by exciting the alkene to a diradical state where C-C bond rotation can occur.[12]
-
Metal Hydride Catalysis: Certain metal hydrides can facilitate the isomerization process.[12]
GC-MS is a powerful technique for separating and identifying the isomers of 9-octadecene in a mixture.[13][14]
Methodology:
-
Sample Preparation: Dissolve the sample containing the 9-octadecene isomers in a volatile organic solvent (e.g., hexane).
-
Injection: Inject a small volume of the prepared sample into the GC instrument.
-
Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. Generally, the trans isomer, being more linear, may have a slightly different retention time than the bent cis isomer.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a characteristic pattern. This mass spectrum serves as a "fingerprint" for identification, which can be compared against a spectral library (e.g., NIST).[4]
// Nodes start [label="Sample containing\n9-Octadecene Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; gc_ms [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Gas Chromatography\n(Separation by boiling point\nand polarity)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Mass Spectrometry\n(Detection and Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cis_peak [label="cis-9-Octadecene Peak", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; trans_peak [label="trans-9-Octadecene Peak", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mass_spectra [label="Mass Spectra Analysis\n(Comparison with Library)", fillcolor="#34A853", fontcolor="#FFFFFF"]; results [label="Identification and\nQuantification of Isomers", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> gc_ms; gc_ms -> separation; separation -> cis_peak; separation -> trans_peak; cis_peak -> detection; trans_peak -> detection; detection -> mass_spectra; mass_spectra -> results; } caption: "Workflow for GC-MS analysis of 9-octadecene isomers."
Signaling Pathways and Logical Relationships
While 9-octadecene itself is not directly involved in signaling pathways in the same manner as complex biomolecules, its isomers can have different biological and chemical reactivities. The logical relationship between the isomers and their formation is depicted in the isomerization pathway.
// Nodes cis_isomer [label="cis-9-Octadecene\n(Less Stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="Transition State\n(Rotation about C-C single bond)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; trans_isomer [label="trans-9-Octadecene\n(More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges cis_isomer -> transition_state [label="Energy Input\n(Heat, Light, Catalyst)"]; transition_state -> trans_isomer [label="Energy Release"]; trans_isomer -> transition_state [label="Higher Activation Energy"]; } caption: "Energy pathway for cis-trans isomerization."
The conversion from the cis to the trans isomer is an energetically favorable process, as the trans isomer is generally more stable due to reduced steric hindrance. This conversion, however, requires an input of energy to overcome the activation barrier for the rotation around the carbon-carbon double bond. This is typically achieved through heat, light, or catalysis, which temporarily breaks the pi bond, allowing for rotation.
References
- 1. What is OCTADECENE?Uses,Purification method_Chemicalbook [chemicalbook.com]
- 2. Cas 7206-25-9,(E)-9-Octadecene | lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9-Octadecene, (E)- [webbook.nist.gov]
- 5. cis-9-Octadecene [webbook.nist.gov]
- 6. Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. (9Z)-9-Octadecene | C18H36 | CID 5352245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis-9-Octadecene|lookchem [lookchem.com]
- 9. chemeo.com [chemeo.com]
- 10. 9-Octadecene, (E)- (CAS 7206-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. japsonline.com [japsonline.com]
- 14. jddtonline.info [jddtonline.info]
